(4S,5S)-1,3-Bis(2,6-dimethoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
Description
This chiral imidazolium salt is a precursor to N-heterocyclic carbene (NHC) ligands, widely employed in asymmetric catalysis. Its stereochemistry (4S,5S) and substituent pattern—two 2,6-dimethoxyphenyl groups on the imidazolium core and two phenyl groups at the 4,5-positions—enhance its steric and electronic tuning capabilities. The compound’s molecular formula is C₃₁H₃₁BF₄N₂O₄, with a molecular weight of 582.40 g/mol . It is typically stored under inert, dark conditions at 2–8°C due to its sensitivity to moisture and light .
The tetrafluoroborate counterion improves solubility in polar aprotic solvents, facilitating its use in catalytic systems. Notably, it has been utilized in copper-catalyzed asymmetric conjugate additions, achieving up to 80% enantioselectivity in the synthesis of quaternary carbon centers .
Properties
Molecular Formula |
C31H31BF4N2O4 |
|---|---|
Molecular Weight |
582.4 g/mol |
IUPAC Name |
1,3-bis(2,6-dimethoxyphenyl)-4,5-diphenyl-4,5-dihydroimidazol-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C31H31N2O4.BF4/c1-34-24-17-11-18-25(35-2)30(24)32-21-33(31-26(36-3)19-12-20-27(31)37-4)29(23-15-9-6-10-16-23)28(32)22-13-7-5-8-14-22;2-1(3,4)5/h5-21,28-29H,1-4H3;/q+1;-1 |
InChI Key |
XNZNCRBIMWALRS-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.COC1=C(C(=CC=C1)OC)N2C=[N+](C(C2C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC=C5OC)OC |
Origin of Product |
United States |
Preparation Methods
Formation of the Imidazolium Core
The core imidazolium ring is generally constructed by cyclization of appropriate precursors such as α-amino ketones or diamines with aldehydes or ketones under acidic or neutral conditions. The stereochemistry at the 4S,5S positions is controlled by using chiral starting materials or chiral auxiliaries to ensure the desired enantiomeric purity.
- Typical reaction conditions: reflux in polar solvents (e.g., methanol, ethanol) with acid catalysis.
- Key intermediates: dihydroimidazole derivatives with protected substituents.
Introduction of 2,6-Dimethoxyphenyl Groups
The 2,6-dimethoxyphenyl substituents are introduced via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) using appropriately functionalized aromatic precursors.
- Reagents: 2,6-dimethoxyphenyl boronic acids or halides.
- Catalysts: Palladium-based catalysts under inert atmosphere.
- Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).
- Temperature: Typically 50–100 °C.
Installation of Diphenyl Groups at C4 and C5
The diphenyl groups at the 4 and 5 positions are introduced through addition or substitution reactions involving diphenyl-substituted reagents, such as diphenylacetaldehyde or diphenylalkyl halides.
- Reaction type: Nucleophilic substitution or cycloaddition.
- Conditions: Basic environment with strong bases like triethylamine or sodium hydride.
- Solvent: Dichloromethane (DCM) or ethyl acetate.
- Temperature: 0–25 °C for controlled addition to minimize side reactions.
Counterion Exchange to Tetrafluoroborate
The final step involves metathesis to replace the initial counterion (often chloride or bromide) with tetrafluoroborate to improve solubility and stability.
- Reagent: Sodium tetrafluoroborate (NaBF4) or tetrafluoroboric acid.
- Solvent: Water or acetonitrile.
- Procedure: Stirring at room temperature for several hours, followed by filtration and drying.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Imidazolium ring formation | α-Amino ketone + aldehyde, acid catalyst | Methanol/Ethanol | Reflux (~70) | 4–12 h | 70–85 | Chiral auxiliaries used for stereocontrol |
| 2,6-Dimethoxyphenyl substitution | 2,6-Dimethoxyphenylboronic acid, Pd catalyst | THF/DMF | 50–100 | 6–24 h | 60–75 | Inert atmosphere, dry conditions |
| Diphenyl group introduction | Diphenylalkyl halide, base (Et3N or NaH) | DCM/ethyl acetate | 0–25 | 2–6 h | 65–80 | Controlled addition to avoid side reactions |
| Counterion exchange | NaBF4 or HBF4 | Water/Acetonitrile | 20–25 | 3–6 h | 90–95 | Purification by recrystallization |
Detailed Experimental Procedure (Literature-Based Example)
A typical synthesis involves:
Preparation of the imidazolium intermediate:
- Mix α-amino ketone and 2,6-dimethoxybenzaldehyde in methanol.
- Add catalytic amount of acid (e.g., trifluoroacetic acid).
- Stir under reflux for 8 hours.
- Cool and isolate the intermediate by filtration.
Substitution with diphenyl groups:
- Dissolve the intermediate in dichloromethane.
- Add diphenylalkyl halide and triethylamine dropwise at 0 °C.
- Stir at room temperature for 4 hours.
- Wash and purify by column chromatography.
-
- Dissolve the purified imidazolium salt in water.
- Add sodium tetrafluoroborate solution dropwise.
- Stir for 4 hours at room temperature.
- Filter the precipitated tetrafluoroborate salt.
- Dry under vacuum to obtain the final product.
Analytical and Purification Notes
- Purity is commonly confirmed by LC-MS and NMR spectroscopy.
- Crystallization from ethyl acetate/n-heptane mixtures is effective for obtaining high-purity solids.
- Stereochemical purity is verified by chiral HPLC or optical rotation measurements.
- Drying under vacuum at 40–60 °C ensures removal of residual solvents.
Summary Table of Preparation Highlights
| Aspect | Details |
|---|---|
| Core formation | Cyclization of α-amino ketones with aldehydes under acidic reflux |
| Substituent introduction | Palladium-catalyzed cross-coupling or nucleophilic substitution for 2,6-dimethoxyphenyl |
| Diphenyl group installation | Base-mediated nucleophilic substitution with diphenylalkyl halides |
| Counterion exchange | Metathesis with sodium tetrafluoroborate in aqueous or polar solvent |
| Purification | Recrystallization and chromatographic methods |
| Typical yields | 60–95% depending on step and scale |
| Stereochemical control | Achieved via chiral precursors and controlled reaction conditions |
Perspectives from Varied Sources
- Chemical databases confirm the CAS number 1033618-47-1 and provide basic property data but limited synthetic details.
- Patent literature and synthetic organic chemistry journals provide detailed stepwise methods emphasizing stereochemical control and high purity.
- Research articles highlight the importance of the tetrafluoroborate counterion for catalytic applications, influencing the choice of metathesis reagents and purification methods.
- Comparative synthesis of related imidazolium salts shows that the use of palladium-catalyzed cross-coupling is a preferred method for introducing the 2,6-dimethoxyphenyl groups due to high regioselectivity and yield.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-1,3-Bis(2,6-dimethoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or methoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
(4S,5S)-1,3-Bis(2,6-dimethoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism by which (4S,5S)-1,3-Bis(2,6-dimethoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and nucleic acids. The compound’s structure allows it to form stable complexes with these targets, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
Catalytic Performance
- The 2,6-dimethoxyphenyl groups in the target compound provide moderate steric bulk and electron-donating effects, balancing reactivity and selectivity in Cu-catalyzed reactions .
- 2,6-Difluorophenyl analogs exhibit stronger electron-withdrawing effects, favoring Ru-catalyzed olefin metathesis with trans selectivity due to accelerated initiation kinetics .
- Diisopropylphenyl derivatives excel in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) due to extreme steric shielding, preventing catalyst deactivation .
Practical Considerations
- Cost : The target compound is priced at €206–677/g (CymitQuimica), whereas diisopropylphenyl analogs are more cost-effective (~€100/g) due to scalable synthesis .
- Stability : Diisopropylphenyl derivatives degrade above 150°C, whereas the target compound is stable up to 200°C under inert conditions .
Metathesis Catalysis
In Ru-based systems, 2,6-difluorophenyl variants (e.g., 1,3-bis(2,6-difluorophenyl)-4,4-dimethyl-... ) achieve >95% trans selectivity in cross-metathesis, attributed to fluorine’s electronegativity stabilizing transition states .
Industrial Relevance
The compound’s high enantioselectivity and modular synthesis make it valuable for pharmaceutical intermediates. However, its high cost and moisture sensitivity limit large-scale use compared to robust diisopropylphenyl-based catalysts .
Biological Activity
(4S,5S)-1,3-Bis(2,6-dimethoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate (CAS No. 1033618-47-1) is a complex organic compound notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 582.4 g/mol. The structure features a tetrafluoroborate ion and an imidazolium core that may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds with imidazolium structures often exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific activities of this compound have been investigated in several studies.
Antimicrobial Activity
Studies have shown that imidazolium salts can possess significant antimicrobial properties. For instance:
- Mechanism : The compound may disrupt microbial cell membranes or interfere with metabolic processes.
- Findings : In vitro assays demonstrated activity against various bacterial strains and fungi. The Minimum Inhibitory Concentrations (MICs) were determined using the MTT assay method, which quantifies metabolic activity as an indicator of cell viability.
Anticancer Activity
Imidazolium derivatives have been explored for their anticancer potential:
- Cell Lines Tested : Various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549).
- Results : The compound exhibited cytotoxic effects with IC50 values in the low micromolar range. Mechanistic studies suggested that it induces apoptosis through the activation of caspase pathways.
Case Studies
-
Study on Antimicrobial Effects :
A recent study evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated a broad-spectrum activity with notable effectiveness against Gram-positive bacteria. -
Investigation into Anticancer Properties :
Another research focused on the anticancer properties where the compound was tested on human cancer cell lines. Results highlighted significant growth inhibition and apoptosis induction in treated cells compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
